Cas no 1261726-78-6 (Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate)

Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate
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- インチ: 1S/C16H11F5O3/c1-2-23-15(22)12-8-14(18)13(17)7-11(12)9-4-3-5-10(6-9)24-16(19,20)21/h3-8H,2H2,1H3
- InChIKey: ZXBMRMLCRNUSHC-UHFFFAOYSA-N
- SMILES: FC1C(=CC(C(=O)OCC)=C(C=1)C1C=CC=C(C=1)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 428
- XLogP3: 5.1
- トポロジー分子極性表面積: 35.5
Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011007146-1g |
Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate |
1261726-78-6 | 97% | 1g |
$1445.30 | 2023-09-03 | |
Alichem | A011007146-500mg |
Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate |
1261726-78-6 | 97% | 500mg |
$863.90 | 2023-09-03 | |
Alichem | A011007146-250mg |
Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate |
1261726-78-6 | 97% | 250mg |
$489.60 | 2023-09-03 |
Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylateに関する追加情報
Ethyl 4,5-Difluoro-3'-(Trifluoromethoxy)Biphenyl-2-Carboxylate: A Comprehensive Overview
Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate is a highly specialized organic compound with the CAS number 1261726-78-6. This compound belongs to the class of biphenyl carboxylates, which are widely studied for their unique chemical properties and potential applications in various fields. The structure of this compound is characterized by a biphenyl ring system with specific substituents: two fluorine atoms at the 4 and 5 positions on one benzene ring, a trifluoromethoxy group at the 3' position on the other benzene ring, and an ethyl ester group attached to the 2 position of the same benzene ring. These substituents significantly influence the compound's physical and chemical properties, making it a subject of interest in both academic and industrial research.
The synthesis of Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate involves a series of carefully designed organic reactions. The starting materials typically include aromatic compounds with appropriate functional groups that can undergo coupling reactions, such as Suzuki-Miyaura coupling or Ullmann coupling. The introduction of fluorine atoms and the trifluoromethoxy group is achieved through electrophilic substitution reactions or via pre-functionalized intermediates. The final step involves esterification to attach the ethyl group to the carboxylic acid moiety. This multi-step synthesis process requires precise control over reaction conditions to ensure high yields and purity of the final product.
Recent studies have highlighted the potential applications of Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate in various fields. In materials science, this compound has been investigated for its role in the development of advanced materials, such as high-performance polymers and liquid crystals. The presence of electron-withdrawing groups like fluorine and trifluoromethoxy enhances the stability and electronic properties of these materials, making them suitable for use in electronic devices and optoelectronic applications.
In pharmacology, Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate has shown promise as a lead compound for drug discovery. Its unique structure allows for interactions with specific biological targets, such as enzymes and receptors, which could potentially be exploited for therapeutic purposes. Researchers have explored its activity against various disease-related targets, including cancer cells and inflammatory pathways. While further studies are needed to fully understand its pharmacokinetics and toxicity profile, these initial findings suggest that this compound could serve as a valuable tool in drug development.
The environmental impact of Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate is another area of active research. As a synthetic organic compound, its persistence in the environment and potential toxicity to aquatic organisms are critical considerations. Recent studies have focused on its degradation pathways under different environmental conditions, such as sunlight exposure and microbial activity. These studies aim to assess its eco-toxicological profile and develop strategies for minimizing its environmental footprint.
In conclusion, Ethyl 4,5-difluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an attractive candidate for further research in materials science, pharmacology, and environmental chemistry. As new insights into its behavior and interactions continue to emerge, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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